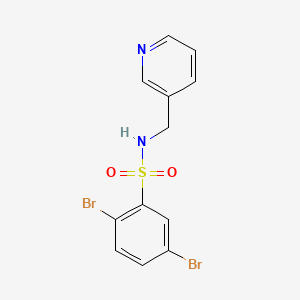

2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2N2O2S/c13-10-3-4-11(14)12(6-10)19(17,18)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTPEGNVIIRMML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the bromination of a suitable precursor followed by sulfonamide formation. The reaction conditions often include the use of bromine or brominating agents under controlled temperatures to ensure selective bromination at the desired positions on the benzene ring. Industrial production methods may involve large-scale bromination and subsequent purification steps to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at the 2- and 5-positions on the benzene ring undergo nucleophilic substitution under controlled conditions. These reactions are critical for functionalizing the aromatic core.

Example Reactions:

-

Amination : Reaction with primary amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) at 80–100°C yields mono- or di-substituted aniline derivatives.

-

Thiolation : Treatment with sodium hydrosulfide (NaSH) in ethanol replaces bromine with thiol groups.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amination | Methylamine, DMF, 90°C | 2-amino-5-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide | 65–72 | |

| Thiolation | NaSH, EtOH, reflux | 2,5-dithiol-N-(pyridin-3-ylmethyl)benzenesulfonamide | 58 |

Key Observations:

-

Steric hindrance from the pyridinylmethyl group slows substitution at the 5-position compared to the 2-position.

-

Reactions often require inert atmospheres (N₂/Ar) to prevent oxidation.

Cross-Coupling Reactions

The brominated positions enable participation in palladium-catalyzed cross-coupling, expanding structural diversity.

Notable Examples:

-

Suzuki-Miyaura Coupling : With aryl boronic acids (e.g., phenylboronic acid) and Pd(PPh₃)₄, biaryl derivatives form at 80–100°C in toluene/water .

-

Buchwald-Hartwig Amination : Coupling with secondary amines produces aryl amine-linked sulfonamides.

| Coupling Type | Catalyst/Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 90°C | 70–78 |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Dioxane | 110°C | 65 |

Mechanistic Insight:

The electron-withdrawing sulfonamide group enhances electrophilicity at brominated positions, accelerating oxidative addition in Pd-mediated couplings .

Pyridinylmethyl Group Reactivity

The pyridin-3-ylmethyl substituent participates in:

-

N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions forms quaternary ammonium salts.

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes analyzed via UV-Vis and EPR spectroscopy.

Sulfonamide Functionalization

The sulfonamide group undergoes:

-

Hydrolysis : Under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding sulfonic acids or salts.

-

N-Acylation : Reaction with acetyl chloride in pyridine forms N-acetyl derivatives.

| Reaction | Conditions | Product |

|---|---|---|

| Hydrolysis | 6M HCl, 100°C | 2,5-dibromobenzenesulfonic acid |

| N-Acylation | AcCl, Pyridine | N-acetyl-2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide |

Oxidation and Reduction

-

Oxidation : Hydrogen peroxide oxidizes the sulfonamide to a sulfone derivative.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces bromine to hydrogen, yielding debrominated products.

Analytical Characterization

Reaction products are confirmed via:

-

¹H/¹³C NMR : Distinct shifts for substituted aryl protons (δ 7.2–8.1 ppm) and pyridine protons (δ 8.5–9.0 ppm).

-

Mass Spectrometry : Molecular ion peaks (e.g., m/z 406 for the parent compound).

Comparative Reactivity with Structural Analogs

Scientific Research Applications

Research indicates that compounds like 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide exhibit a range of biological activities:

- Antimicrobial Properties : Sulfonamides are known for their antibacterial effects. Studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways .

- Anticancer Potential : Some sulfonamide derivatives have been investigated for their ability to inhibit tumor cell proliferation. They may act by targeting specific signaling pathways involved in cancer progression .

- Enzyme Inhibition : The compound may also interact with various enzymes, potentially serving as a lead compound for developing inhibitors against specific targets in disease pathways .

Case Studies

Several studies have documented the efficacy of related compounds in various applications:

- Antileishmanial Activity : A related sulfonamide compound demonstrated significant activity against Leishmania species, suggesting potential use in treating leishmaniasis .

- MEK Inhibition : Compounds similar to this compound have been identified as MEK inhibitors, which are promising in treating proliferative diseases such as cancer .

- Antiviral Properties : Research has indicated that certain sulfonamides can exhibit antiviral activity against viruses like HIV and hepatitis B, expanding their therapeutic potential .

Comparative Analysis of Related Compounds

To better understand the applications of this compound, a comparative analysis with other sulfonamide derivatives is presented below:

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atoms and the sulfonamide group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide and related compounds:

Key Observations :

- Lipophilicity : Bromine substituents increase lipophilicity across all compounds, but the pyridine group in the target compound may reduce solubility in polar solvents compared to morpholine or tetrahydrofuran analogs .

- Molecular Weight : The target compound (406.1 g/mol) is heavier than the tetrahydrofuran analog (399.1 g/mol) due to the pyridine ring’s higher carbon/nitrogen content .

Solubility and Stability

- Aqueous Solubility : The morpholinylpropyl analog (C₁₅H₂₂BrN₂O₄S) is expected to exhibit higher solubility in water due to the morpholine group’s polarity and hydrogen-bonding capacity .

Biological Activity

2,5-Dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound includes a benzenesulfonamide core with bromine substituents at the 2 and 5 positions and a pyridin-3-ylmethyl group. This structure is pivotal for its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound has demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 64 µg/mL |

| Staphylococcus aureus | 16 µg/mL | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL | 128 µg/mL |

| Candida albicans | 32 µg/mL | 64 µg/mL |

These results indicate that the compound exhibits significant antimicrobial properties, particularly against Staphylococcus aureus, which is known for its multidrug resistance.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzyme Activity : The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.

- Membrane Disruption : The bromine substituents may enhance membrane permeability, leading to cell lysis in susceptible organisms.

- Biofilm Inhibition : Studies suggest that this compound can suppress biofilm formation in pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa, which are critical in chronic infections.

Study on Antimicrobial Efficacy

In a study conducted by researchers at a prominent university, this compound was tested alongside other benzenesulfonamides. The findings indicated that this compound had superior activity against resistant strains of bacteria compared to traditional antibiotics. The study emphasized the need for further optimization to enhance its therapeutic potential.

In Silico Studies

Computational analyses have been performed to predict the pharmacokinetic properties of the compound. These studies suggest favorable absorption characteristics and low toxicity profiles, making it a candidate for further drug development.

Q & A

Q. What are the recommended synthetic routes for 2,5-dibromo-N-(pyridin-3-ylmethyl)benzenesulfonamide?

A general approach involves coupling a benzenesulfonyl chloride derivative with a pyridinylmethylamine. For example, reacting 2,5-dibromobenzenesulfonyl chloride with 3-(aminomethyl)pyridine in the presence of a base (e.g., pyridine) and a catalyst like DMAP (4-dimethylaminopyridine). Post-reaction purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization ensures high purity . Adjust stoichiometry and reaction time based on substituent reactivity.

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (XRD) is the gold standard. For refinement, use SHELX programs (e.g., SHELXL) due to their robustness in handling small-molecule crystallography, including high-resolution data and potential twinning. SHELXTL (Bruker AXS) or open-source SHELX variants are widely accepted for final structure validation .

Q. What spectroscopic techniques are critical for characterizing this sulfonamide derivative?

Key methods include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine positions, pyridinylmethyl linkage).

- HRMS : High-resolution mass spectrometry for molecular ion validation.

- FT-IR : To identify sulfonamide (S=O, N-H) and aromatic C-Br stretches. Cross-reference data with computational predictions (e.g., DFT) to resolve ambiguities.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Contradictions (e.g., disordered bromine atoms or non-planar sulfonamide groups) require iterative refinement using SHELXL’s restraints (e.g., DFIX, SIMU). For twinned crystals, employ the TWIN/BASF commands. Validate against alternative software (e.g., Olex2) and check for overfitting using R-factor and residual density maps .

Q. What strategies optimize the reactivity of bromine substituents in this compound for further functionalization?

Bromine atoms at the 2- and 5-positions are meta-directing, enabling selective cross-coupling (e.g., Suzuki-Miyaura). Use Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions. Monitor reactivity via TLC/GC-MS. For electrophilic substitutions, consider steric hindrance from the pyridinylmethyl group .

Q. How can computational modeling predict the biological activity of this sulfonamide derivative?

Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., carbonic anhydrase isoforms). Parameterize the sulfonamide group using quantum mechanical calculations (DFT) for accurate charge distribution. Validate predictions with in vitro enzyme inhibition assays .

Q. What experimental designs mitigate challenges in synthesizing analogous benzenesulfonamides with bulky substituents?

Use sterically tolerant bases (e.g., DIPEA) and polar aprotic solvents (e.g., DMF) to enhance solubility. For crystallization, employ slow vapor diffusion (e.g., hexane/DCM) to avoid amorphous byproducts. Monitor reaction progress via in situ Raman spectroscopy .

Methodological Notes

- Data Validation : Cross-check XRD data with CCDC databases to identify isostructural analogs.

- Synthetic Reproducibility : Document reaction parameters (e.g., temperature gradients, inert gas purity) to address batch-to-batch variability.

- Conflict Resolution : For contradictory spectral data (e.g., unexpected NOE correlations), use 2D NMR (COSY, NOESY) to reassign signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.